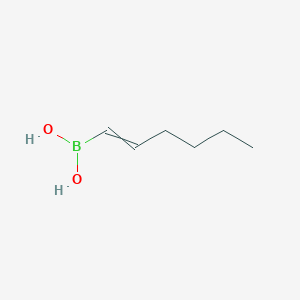

E-Hexen-1-ylboronic acid

Description

Significance of Alkenylboronic Acids as Synthetic Intermediates

Alkenylboronic acids, a class of organoboron compounds, are highly valued in organic synthesis for their versatility and stability. doi.org These compounds feature a carbon-carbon double bond directly attached to a boronic acid functional group (-B(OH)₂). Their significance stems from their ability to serve as key building blocks in the formation of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.

One of the most prominent applications of alkenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the stereospecific formation of dienes, styrenes, and other conjugated systems, which are common motifs in natural products, pharmaceuticals, and advanced materials. nih.gov The boronic acid moiety is generally stable to air and moisture, making these reagents convenient to handle compared to many other organometallic compounds. chemsrc.com Furthermore, the byproducts of these reactions are typically non-toxic and easily removed, aligning with the principles of green chemistry. The unique reactivity, electronic properties, and structural characteristics of alkenylboronic acids have led to their extensive use and have been pivotal in advancements recognized by Nobel Prizes in 1979 and 2010.

Historical Development of Vinylic Organoboron Chemistry

The field of organoboron chemistry was revolutionized by the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his discoveries. His research into the hydroboration reaction in the 1950s provided a straightforward method for the synthesis of organoboranes from alkenes and alkynes. This reaction involves the syn-addition of a boron-hydrogen bond across a double or triple bond, establishing a foundation for modern organoborane chemistry.

Specifically for vinylic (alkenyl) organoboron chemistry, the hydroboration of alkynes with reagents like catecholborane or dihaloboranes, followed by hydrolysis, became a standard method for producing alkenylboronic acids with high stereoselectivity, typically yielding the (E)-isomer. chemsrc.com This development was critical as it made a wide array of vinylic boronic acids readily accessible for further synthetic transformations.

The utility of these vinylic organoboron compounds was fully realized with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported the successful cross-coupling of alkenylboranes with organic halides. aksci.com This reaction, now famously known as the Suzuki-Miyaura coupling, provided a powerful and versatile tool for constructing carbon-carbon bonds and has become one of the most important reactions in modern organic synthesis.

Properties

Molecular Formula |

C6H13BO2 |

|---|---|

Molecular Weight |

127.98 g/mol |

IUPAC Name |

hex-1-enylboronic acid |

InChI |

InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3 |

InChI Key |

GWFKSQSXNUNYAC-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CCCCC)(O)O |

Origin of Product |

United States |

Reactivity and Synthetic Transformations of E Hexen 1 Ylboronic Acid

Cross-Coupling Reactions

(E)-Hexen-1-ylboronic acid, as a member of the versatile class of organoboron compounds, participates in a variety of cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. The utility of alkenylboronic acids like (E)-hexen-1-ylboronic acid stems from their stability, low toxicity, and high reactivity in the presence of appropriate transition metal catalysts. nih.gov

The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for C-C bond formation, joining an organoboron compound with an organic halide or triflate using a transition metal catalyst. mychemblog.com This reaction is central to the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. icmpp.ronih.gov For (E)-hexen-1-ylboronic acid, which is a vinylboronic acid, this reaction allows for the stereospecific formation of substituted alkenes. mychemblog.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: mychemblog.com

Oxidative Addition: The active Palladium(0) catalyst reacts with the organic halide (R-X).

Transmetalation: In the presence of a base, the organic group from the boronic acid (in this case, the E-hexen-1-yl group) is transferred to the palladium(II) complex.

Reductive Elimination: The two organic fragments couple to form the final product, regenerating the Palladium(0) catalyst which re-enters the catalytic cycle.

Palladium-catalyzed Suzuki-Miyaura coupling is the archetypal method for forming C-C bonds using boronic acids. mdpi.com The reaction of (E)-hexen-1-ylboronic acid with various aryl or vinyl halides provides a direct route to synthesize substituted styrenes and conjugated dienes, respectively. mychemblog.comnih.gov These reactions are typically efficient and exhibit broad functional group tolerance. icmpp.ronih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing reaction yield and selectivity. nih.gov Supported palladium nanoparticles, such as palladium on carbon (Pd/C), have also been developed as effective heterogeneous catalysts, allowing for easier catalyst recovery and application in continuous flow systems. icmpp.romdpi.com

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| (E)-Hexen-1-ylboronic acid | Aryl halide (e.g., Bromobenzene) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted alkene |

| (E)-Hexen-1-ylboronic acid | Vinyl halide (e.g., (E)-1-Bromopropene) | PdCl₂(dppf), Base (e.g., K₃PO₄) | Conjugated diene |

| (E)-Hexen-1-ylboronic acid | Alkynyl halide (e.g., 1-Iodohexyne) | Pd(PPh₃)₄, CuI, Base (e.g., Et₂NH) | Conjugated enyne |

While palladium is the most common catalyst, nickel-based systems have emerged as powerful alternatives, offering unique reactivity. nih.govorganic-chemistry.org A significant advantage of certain nickel-catalyzed protocols is the ability to achieve stereoconvergent couplings. nih.gov In such reactions, a mixture of geometric isomers (E/Z) of an alkenyl starting material can be converted into a single, stereochemically defined product. nih.govorganic-chemistry.org

For a substrate like (E)-hexen-1-ylboronic acid, a stereoconvergent coupling would typically involve its reaction with a mixture of E/Z alkenyl halides. The nickel catalyst system, through a proposed mechanism involving olefin isomerization after the initial cross-coupling, funnels both pathways to a single, thermodynamically favored product isomer. nih.gov This approach circumvents the need for stereochemically pure starting materials, adding to the reaction's efficiency and practicality. organic-chemistry.org These methods have been successfully used to diastereoselectively synthesize tetrasubstituted alkenes. figshare.commorressier.com

Table 2: Nickel-Catalyzed Stereoconvergent Suzuki-Miyaura Coupling

| Boronic Acid | Alkenyl Ether (E/Z mixture) | Catalyst System | Key Feature | Product |

| Arylboronic ester | Alkenyl ether | Ni(acac)₂, DIBAL, PCy₃ | High E-selectivity from E/Z mixture | (E)-Styrene derivative |

| (E)-Hexen-1-ylboronic acid | Alkenyl Halide (E/Z mixture) | Ni(cod)₂, Ligand | Stereoconvergence | Single isomer of a conjugated diene |

The synthesis of 1,4-enynes, which are valuable building blocks in organic synthesis, can be achieved through Suzuki-Miyaura type couplings. rsc.org This involves the reaction of an alkenylboron species with a propargyl electrophile. rsc.org While palladium is often used, recent advancements have shown that iron can also effectively catalyze this transformation. rsc.orgrsc.org

In a stereoselective application, the geometry of the double bond in the alkenylboronic acid is retained in the final enyne product. For example, the coupling of (E)-hexen-1-ylboronic acid (or its corresponding borate) with a propargyl bromide would be expected to proceed stereospecifically, yielding the corresponding (E)-1,4-enyne. rsc.orgrsc.org The reaction proceeds with high regioselectivity, affording the Sₙ2-type product over the Sₙ2' (allenic) alternative. rsc.org

Table 3: Stereoselective Synthesis of a 1,4-Enyne

| Alkenylboron Reagent | Propargyl Electrophile | Catalyst | Product | Stereochemistry |

| Lithium (E)-hexen-1-ylborate | 1-Bromo-2-butyne | Iron(II) chloride | 3-Methyl-4-nonen-6-yne | E-configuration retained |

The synthesis of conjugated dienes is a classic application of the Suzuki-Miyaura reaction. nih.gov This is accomplished by the cross-coupling of an alkenylboronic acid with an alkenyl halide. mychemblog.com The reaction is highly stereoselective, meaning the geometries of both the boronic acid and the vinyl halide are retained in the final diene product.

Therefore, reacting (E)-hexen-1-ylboronic acid with an (E)-alkenyl halide will produce an (E,E)-conjugated diene. Similarly, coupling with a (Z)-alkenyl halide will yield an (E,Z)-diene. This predictable stereochemical outcome makes the Suzuki-Miyaura coupling an exceptionally reliable tool for constructing stereodefined diene systems, which are prevalent in natural products and other biologically active molecules. nih.gov

Table 4: Stereoselective Synthesis of Conjugated Dienes

| Alkenylboronic Acid | Alkenyl Halide | Catalyst | Product | Stereochemistry |

| (E)-Hexen-1-ylboronic acid | (E)-1-Bromo-1-octene | Pd(PPh₃)₄ | (6E,8E)-6,8-Tetradecadiene | E,E |

| (E)-Hexen-1-ylboronic acid | (Z)-1-Iodo-1-hexene | Pd(PPh₃)₄ | (5Z,7E)-5,7-Dodecadiene | Z,E |

Beyond C-C bond formation, organoboronic acids can also be used to form carbon-heteroatom bonds. Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, represent an important alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. nih.gov These reactions are valuable due to the lower cost and toxicity of copper compared to palladium. nih.gov

In this transformation, an organoboronic acid, such as (E)-hexen-1-ylboronic acid, can react with a variety of nitrogen nucleophiles (e.g., azoles, amines, amides) to form a new C-N bond. nih.govresearchgate.net The reaction typically requires a copper catalyst (e.g., Cu(OAc)₂), often in the presence of a ligand and a base, to afford the N-alkenylated product. This method provides a direct route to synthesize enamines and other N-vinyl compounds, which are important structural motifs in many pharmaceuticals and agrochemicals. nih.gov

Reductive Coupling Reactions

(E)-Hexen-1-ylboronic acid can participate in stereoselective reductive coupling reactions. A key example is the metal-free coupling with N-tosylhydrazones derived from cyclic ketones. uniovi.es These reactions are significant as they represent a method for stereoselective transformations involving diazo compounds without the need for a metal catalyst. uniovi.es The stereoselectivity of the process is a crucial aspect, allowing for the controlled formation of specific isomers. The (E)-geometry of the hexenylboronic acid is typically retained in the final product, demonstrating the stereospecificity of the coupling process. This transformation provides a direct route to functionalized alkenes with defined stereochemistry.

A significant application of (E)-Hexen-1-ylboronic acid is its metal-free reductive coupling with N-tosylhydrazones. nih.gov This reaction provides an efficient and general method for carbon-carbon bond formation. nih.gov N-tosylhydrazones, which are easily prepared from corresponding aldehydes and ketones, serve as precursors to diazo compounds in situ. These diazo intermediates then react with the boronic acid.

In a specific example, the reaction of trans-1-hexen-1-ylboronic acid with a cyclic N-tosylhydrazone was performed, yielding the coupled product in moderate yield. uniovi.es The transformation is highly functional-group tolerant and operationally simple, often not requiring anhydrous solvents or an inert atmosphere. researchgate.net This method essentially functions as a reductive coupling of a carbonyl compound (via its tosylhydrazone) with an alkenyl group, a transformation of high synthetic value. nih.gov

Table 2: Example of Reductive Coupling of (E)-Hexen-1-ylboronic Acid

| Reactant 1 | Reactant 2 | Product Yield | Reference |

|---|

Metathesis Reactions

While (E)-Hexen-1-ylboronic acid is not a catalyst for metathesis, boronic acids and their derivatives can influence olefin metathesis reactions. Boron-containing Lewis acids have been shown to have a significant effect on the cross-metathesis of olefins like 1-hexene (B165129). researchgate.net For instance, their inclusion in reactions using Grubbs catalysts can lead to improved conversion and yields. researchgate.net Furthermore, polymers containing boronic acid moieties have been synthesized via acyclic diene metathesis (ADMET) polymerization. researchgate.net This suggests a potential role for (E)-Hexen-1-ylboronic acid as a monomer or a modifying agent in polymerization reactions driven by metathesis, allowing for the introduction of the boronic acid functionality into polymer chains.

Boronic Acid Catalysis (BAC)

Beyond their role as reagents in cross-coupling, boronic acids can function as catalysts themselves, a field known as boronic acid catalysis (BAC). rsc.org This type of catalysis leverages the ability of the boronic acid group to form reversible covalent bonds with hydroxyl-containing functional groups, such as carboxylic acids and alcohols. rsc.org

In BAC, the boronic acid acts as a Lewis acid to activate these functional groups. For example, it can catalyze the amidation of carboxylic acids or promote Friedel-Crafts-type reactions with alcohols by facilitating the formation of carbocation intermediates. rsc.org (E)-Hexen-1-ylboronic acid, with its boronic acid functional group, has the potential to act as such a catalyst. This application provides a mild and atom-economical alternative to traditional methods that require stoichiometric activation of hydroxyl groups into halides or sulfonates. rsc.org

Electrophilic Activation of Substrates

Boronic acids, including (E)-Hexen-1-ylboronic acid, can function as Lewis acids to activate substrates. This electrophilic activation arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. Highly electron-deficient boronic acids, such as those with fluorine substituents, show increased Lewis acidity and can effectively activate alcohols towards nucleophilic substitution, often proceeding through an SN1-type mechanism. nih.gov This catalytic behavior allows for the functionalization of hydroxyl groups under mild, metal-free conditions. nih.gov The activation of an alcohol by a boronic acid can lead to the formation of a reactive carbocation, facilitating subsequent reactions. nih.gov

Nucleophilic Activation of Substrates (e.g., Diols, Saccharides)

A hallmark of boronic acid chemistry is the ability to react with nucleophilic substrates like diols and saccharides to form reversible covalent complexes. wikipedia.org This interaction is particularly strong with compounds containing 1,2- or 1,3-diols, leading to the formation of stable five- or six-membered cyclic boronate esters. nih.gov This reversible esterification is pH-dependent and forms the basis for using boronic acids in sensors designed for saccharide detection. nih.govresearchgate.net

The reaction involves the formation of an anionic, tetravalent boronate adduct which exhibits oxygen-centered nucleophilicity. nih.gov This nucleophilic activation has been harnessed for various applications, including the monophosphorylation of vicinal diols. nih.gov The stability and formation kinetics of these boronate esters are crucial for applications in biomaterials and sensing devices. nih.gov

| Substrate Type | Product | Key Features |

| 1,2- and 1,3-Diols | Cyclic Boronate Esters | Formation of stable 5- or 6-membered rings. nih.gov |

| Saccharides | Boronate Ester Complexes | Reversible, pH-dependent binding. researchgate.net |

| Vicinal Diols | Monophosphorylated Products | Catalytic activation by boronic acid. nih.gov |

Applications in Cycloadditions and Conjugate Additions

(E)-Hexen-1-ylboronic acid and other alkenylboronic acids are valuable partners in carbon-carbon bond-forming reactions such as cycloadditions and conjugate additions. In conjugate addition reactions, alkenylboronic acids can add to α,β-unsaturated ketones (enones) in the presence of a suitable catalyst. For instance, the enantioselective conjugate addition of (E)-styrylboronic acid and (E)-1-octenylboronic acid to chalcone (B49325) has been demonstrated. rsc.org These reactions provide a powerful method for the asymmetric synthesis of complex organic molecules.

While specific examples detailing the use of (E)-Hexen-1-ylboronic acid in cycloaddition reactions are not prevalent in the provided search results, the general reactivity of alkenylboranes suggests their potential participation in reactions like the Diels-Alder reaction, where they can act as dienophiles. Higher-order cycloaddition reactions, such as the [6+4] cycloaddition of tropone (B1200060) with cyclopentadiene, showcase the complexity and utility of these transformations in building cyclic systems. mdpi.com

Promotion of Friedel-Crafts Type Reactions

Boronic acids can serve as catalysts for Friedel-Crafts reactions, which are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org Highly electron-deficient arylboronic acids, such as 2,3,4,5-tetrafluorophenylboronic acid, have been identified as potent, air- and moisture-tolerant metal-free catalysts for the direct Friedel-Crafts alkylation of various arenes with allylic and benzylic alcohols. nih.gov This methodology offers a milder alternative to traditional strong Lewis acid catalysts like aluminum chloride. nih.govmasterorganicchemistry.com The boronic acid catalyst activates the alcohol, facilitating the generation of a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com This approach has been successfully applied to the prenylation of arenes, installing a common structural motif found in natural products. nih.gov

Other Mechanistic Transformations

Beyond the activation of substrates, (E)-Hexen-1-ylboronic acid is implicated in other important mechanistic transformations that expand its synthetic utility.

Diazo-Boronic Coupling Reactions

The coupling of boronic acids with diazo compounds has emerged as a significant metal-free method for forming carbon-carbon bonds. researchgate.net This reaction typically involves the interaction of the boronic acid with a diazoalkane, which can be generated in situ from precursors like N-tosylhydrazones. researchgate.net The process is thought to proceed through a zwitterionic boronate intermediate, which then undergoes a 1,2-migration of the organic group from the boron to the adjacent carbon, accompanied by the elimination of nitrogen gas. researchgate.net While rhodium-catalyzed versions of this reaction are known for arylboronic acids, the metal-free variants offer a milder and often more functional-group-tolerant alternative. organic-chemistry.org

This methodology has been used for the homologation of alkenylboronic acids to synthesize chiral α-substituted allylboronic acids. For example, the reaction of alkenylboronic acids with trifluoromethyldiazomethane in the presence of a BINOL catalyst yields chiral α-CF3 allylboronic acids. acs.org

| Reaction | Reactants | Key Intermediate | Product |

| Diazo-Boronic Coupling | Boronic Acid, Diazo Compound | Zwitterionic Boronate | Homologated Product |

| Asymmetric Homologation | Alkenylboronic Acid, CF3-Diazomethane | Chiral BINOL-alkenylboronate | Chiral α-CF3 Allylboronic Acid |

1,3-Borotropic Rearrangements

Borotropic rearrangements involve the migration of a boron-containing group within a molecule. A 1,3-borotropic shift is a process where a boronic ester moiety migrates across an allylic system. While the 1,3-borotropic shift of simple allylic boronic acid pinacol (B44631) esters is typically a slow process, it can be facilitated by structural features that provide a driving force, such as the potential for aromatization. nih.govacs.org

A notable application of this rearrangement is in the enantiospecific synthesis of ortho-substituted benzylic boronic esters. nih.govacs.org This transformation proceeds through a sequence involving a 1,2-metalate rearrangement to form a dearomatized intermediate, followed by a Lewis acid-catalyzed suprafacial 1,3-borotropic shift that restores aromaticity and yields the final product with high enantiopurity. nih.govacs.org More recently, a light-driven 1,3-boronate rearrangement has been developed to synthesize α-tertiary o-hydroxybenzylamines, overcoming the high energy barriers associated with traditional methods. nih.gov

Bora-Aza-Ene Reactions

The term "Bora-Aza-Ene Reaction" in the context of E-Hexen-1-ylboronic acid describes a multicomponent reaction that involves the nucleophilic addition of the alkenylboronic acid to an imine or iminium ion. This transformation is a powerful method for the formation of carbon-carbon bonds and the synthesis of highly substituted amines. This type of reaction is most commonly known in chemical literature as the Petasis reaction or the Petasis borono-Mannich reaction. It is a one-pot process that combines a boronic acid, an amine, and a carbonyl compound.

A generalized scheme for the Bora-Aza-Ene reaction involving this compound is presented below:

General Reaction Scheme:

Detailed Research Findings

Research into Petasis-type reactions has demonstrated their broad applicability in organic synthesis. While specific studies focusing exclusively on this compound are not extensively documented under the "Bora-Aza-Ene" terminology, the reactivity of vinylboronic acids in these transformations is well-established, allowing for a detailed discussion of the expected reactivity of this compound.

The reaction is typically facilitated by the presence of an α-hydroxyl group on the carbonyl component, such as in glyoxylic acid, or by using salicylaldehydes. This neighboring hydroxyl group is believed to activate the boronic acid through the formation of a more reactive boronate complex, thereby facilitating the transfer of the hexenyl group.

Key findings from related studies on vinylboronic acids in Petasis reactions indicate:

Stereospecificity: The geometry of the double bond in the vinylboronic acid is generally retained in the final allylic amine product. Therefore, the use of this compound is expected to yield the corresponding E-allylic amine.

Catalysis: While the reaction can proceed thermally, various catalysts can be employed to enhance its efficiency and selectivity. Chiral catalysts, such as certain biphenols, have been successfully used to achieve enantioselective additions of boronates to imines.

Scope: The reaction is compatible with a wide variety of amines, including primary and secondary amines, as well as various aldehydes and ketones. This versatility allows for the synthesis of a diverse library of complex amine products.

The table below illustrates the potential scope of the Bora-Aza-Ene reaction with this compound, based on established Petasis reaction protocols.

| Aldehyde/Ketone | Amine | Product |

| Glyoxylic acid | Benzylamine | 2-(benzylamino)-oct-3-enoic acid |

| Salicylaldehyde | Morpholine | 2-((E)-1-(morpholino)oct-2-en-1-yl)phenol |

| Formaldehyde | Aniline | N-((E)-oct-2-en-1-yl)aniline |

| Benzaldehyde | Cyclohexylamine | N-((E)-1-phenyloct-2-en-1-yl)cyclohexanamine |

Mechanistic Investigations and Stereochemical Control

Computational Studies and Theoretical Elucidation of Reaction Pathways

Computational studies have been instrumental in understanding the reaction mechanisms involving alkenylboronic acids like (E)-hex-1-en-1-ylboronic acid. uniovi.esdiva-portal.org These theoretical investigations provide insights into the potential energy surfaces of reaction pathways, helping to rationalize observed stereoselectivities and product distributions. uniovi.es For instance, in metal-free cross-coupling reactions between N-tosylhydrazones and alkenylboronic acids, computational models have been employed to support the proposed mechanism, which involves a diazo-boronic coupling, a 1,3-borotropic rearrangement, and a bora-aza-ene reaction. uniovi.es

In the context of Suzuki-Miyaura cross-coupling reactions, computational studies help to elucidate the roles of various components in the catalytic cycle, such as the base and ligands. wikipedia.org While the general mechanism is well-established, the precise role of the base in activating the boronic acid for transmetalation has been a subject of theoretical investigation. wikipedia.orgjyu.fi

Detailed Analysis of Catalytic Cycles

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and (E)-hex-1-en-1-ylboronic acid is a common substrate. jyu.fibyjus.comjyu.fi The catalytic cycle of this reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. jyu.fibyjus.comwikipedia.org

Oxidative Addition Steps

The catalytic cycle typically commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. jyu.fiwikipedia.orguniovi.es This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. byjus.comlibretexts.org The nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst can influence the rate and efficiency of this step. wikipedia.org For instance, the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes can enhance the electron density at the palladium center, thereby facilitating the oxidative addition. wikipedia.org

Transmetalation Mechanisms

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. jyu.fischolaris.canih.gov This is a crucial step where the (E)-hex-1-en-1-yl group is introduced into the catalytic cycle. The boronic acid must be activated by a base to form a more nucleophilic borate (B1201080) species, which then readily transfers its organic moiety to the palladium center. jyu.fijyu.finih.gov The choice of base and solvent can significantly impact the efficiency of this step. jyu.fi The weak carbanion character of the organic groups in organoboranes makes this base activation a critical requirement for successful transmetalation. nih.gov

Reductive Elimination Processes

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. jyu.fiwikipedia.orgscholaris.ca This step leads to the formation of the new carbon-carbon bond. byjus.com Studies have shown that reductive elimination generally proceeds with retention of the stereochemistry of the participating organic groups. wikipedia.org For (E)-hex-1-en-1-ylboronic acid, this means that the (E)-configuration of the double bond is typically preserved in the final coupled product. thieme-connect.de

Stereochemical Outcomes and Asymmetric Induction

The stereochemistry of reactions involving (E)-hex-1-en-1-ylboronic acid is a critical aspect, particularly in the synthesis of complex molecules where precise control over the spatial arrangement of atoms is required.

Enantioselective and Enantiospecific Reactions

(E)-Hex-1-en-1-ylboronic acid has been utilized in enantioselective reactions, where a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. scholaris.caauburn.edu For example, in rhodium-catalyzed asymmetric dearomatization of pyridinium (B92312) salts, alkenyl boronic acids can participate to generate chiral dihydropyridines with high enantioselectivity. auburn.edu The development of multi-metal, multi-ligand domino reactions has also shown promise in achieving enantioenriched products from reactions involving alkenylboronic acids. scholaris.ca

Enantiospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also relevant. In Suzuki-Miyaura couplings, the reaction is generally stereospecific with respect to the configuration of the alkenylboronic acid. nih.govthieme-connect.de This means that starting with (E)-hex-1-en-1-ylboronic acid will lead to a product with an (E)-alkenyl group, preserving the initial stereochemistry. thieme-connect.derichmond.edu This stereochemical fidelity is a significant advantage of using alkenylboronic acids in organic synthesis. thieme-connect.de

Table 1: Mechanistic Steps in the Suzuki-Miyaura Coupling of (E)-Hex-1-en-1-ylboronic acid

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond of an organic halide. jyu.fibyjus.com | Pd(II)-halide complex. wikipedia.org |

| Transmetalation | The (E)-hex-1-en-1-yl group is transferred from the borate to the Pd(II) center. jyu.fischolaris.ca | (E)-hex-1-en-1-yl-Pd(II) complex. nih.gov |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. jyu.fibyjus.comscholaris.ca | C-C coupled product, Pd(0) catalyst. wikipedia.org |

Factors Influencing Diastereoselectivity and Enantioselectivity (e.g., Temperature, Solvents)

The stereochemical outcome of chemical reactions, including those involving alkenylboronic acids like (E)-hex-1-en-1-ylboronic acid, is critically dependent on various reaction parameters. Temperature and the choice of solvent are paramount among these factors, exerting significant influence on both diastereoselectivity and enantioselectivity. numberanalytics.com Understanding and controlling these variables are essential for achieving the desired stereoisomer in high purity.

Temperature:

Reaction temperature can have a profound impact on the stereoselectivity of a reaction. Lowering the temperature generally leads to an increase in both diastereoselectivity and enantioselectivity. frontiersin.org This is because the transition states leading to the different stereoisomers have different energies. At lower temperatures, there is less thermal energy available to overcome the higher energy barrier of the transition state leading to the less favored stereoisomer. Consequently, the reaction proceeds preferentially through the lower energy transition state, resulting in a higher ratio of the desired stereoisomer.

For instance, in palladium-catalyzed asymmetric three-component reactions involving arylboronic acids, a decrease in temperature was found to enhance enantioselectivity, albeit with a corresponding decrease in the reaction yield. frontiersin.org Conversely, increasing the reaction temperature often leads to higher yields but with diminished enantioselectivity. frontiersin.org This trade-off between selectivity and reaction rate is a common observation in asymmetric catalysis. In some rhodium-catalyzed conjugate additions, lowering the temperature from 80 °C to 60 °C resulted in a significant drop in conversion, highlighting the need for careful optimization. nih.gov

Solvents:

The solvent in which a reaction is conducted can dramatically influence its stereochemical course. numberanalytics.com Solvents can affect the stability of transition states, the solubility of reagents and catalysts, and the aggregation state of organometallic species. numberanalytics.comresearchgate.net The polarity of the solvent is a particularly crucial property.

In the context of asymmetric conjugate additions of alkenylboronic acids catalyzed by chiral BINOL derivatives, non-polar solvents with higher boiling points, such as toluene (B28343) and xylene, were found to be beneficial for the catalytic reaction. acs.org Polar solvents like 1,4-dioxane, N,N-dimethylformamide (DMF), THF, and acetonitrile (B52724) were detrimental to the reaction's efficiency. acs.org It is proposed that non-polar solvents facilitate the formation of the catalytically active boronate species from the alkenylboronic acid and the chiral catalyst. acs.org Toluene, in particular, often provides the best balance of conversion and enantioselectivity. acs.org

The presence of co-solvents can also be critical. In certain rhodium-catalyzed ring-opening reactions, the addition of water as a co-solvent was found to be necessary to improve the conversion rate. scholaris.ca In other systems, the choice between protic and non-protic media can significantly alter both reactivity and enantioselectivity. rug.nl For example, in a rhodium-catalyzed addition, 2-propanol was identified as the optimal solvent, enhancing both the reaction rate and the enantiomeric excess. rug.nl

The following table summarizes the effect of solvents on the enantioselective Michael addition of an alkenylboronic acid to an α,β-unsaturated ketone, as an illustrative example of these principles.

| Entry | Solvent | Conversion (%) | ee (%) |

| 1 | 1,4-Dioxane | <5 | N/A |

| 2 | DMF | <5 | N/A |

| 3 | THF | <5 | N/A |

| 4 | Acetonitrile | <5 | N/A |

| 5 | Dichloroethane | 20 | 88 |

| 6 | Toluene | 37 | 89 |

| 7 | Xylene | 35 | 89 |

| Data adapted from a study on asymmetric Michael additions. acs.org |

Desymmetrization Reactions Utilizing Alkenylboronic Acids

Desymmetrization of meso-compounds is a powerful strategy in asymmetric synthesis, allowing for the creation of multiple stereocenters in a single, highly controlled step. scholaris.ca Alkenylboronic acids, including derivatives like (E)-hex-1-en-1-ylboronic acid, have emerged as valuable nucleophiles in such transformations. These reactions typically involve the enantioselective addition of the alkenyl group to a prochiral substrate, often catalyzed by a chiral transition metal complex.

A notable application of this strategy is the rhodium-catalyzed desymmetrization of meso-1,2-diformylmetallocenes with aryl- and alkenylboronic acids. researchgate.netrsc.orgnih.govrsc.org This method provides access to enantioenriched formylmetallocenes possessing both planar and central chirality. researchgate.netrsc.orgnih.govrsc.org The reaction proceeds with high diastereoselectivity and enantioselectivity for a range of organoboronic acids, including alkenylboronic acids. nih.gov For example, the desymmetric alkenylation of 1,2-diformylferrocene with 1-cyclopentenylboronic acid yielded the corresponding product with high diastereomeric ratio and enantiomeric excess (>50:1 dr, 94% ee). nih.gov

The proposed catalytic cycle for such a rhodium-catalyzed desymmetrization involves the transmetalation of the organoboronic acid with a rhodium-alkoxide species to generate an aryl- or alkenyl-rhodium intermediate. rsc.org This intermediate then undergoes a 1,2-addition to one of the two enantiotopic formyl groups of the meso-dialdehyde. Subsequent protonation releases the chiral product and regenerates the active catalyst. rsc.org The enantioselectivity is controlled by the chiral ligand coordinated to the rhodium center, which directs the nucleophilic attack to one of the two prochiral carbonyl groups.

Another significant application is the enantioselective ring-opening of meso-bicyclic alkenes. While early methods using palladium catalysis showed moderate enantioselectivity at very low temperatures, recent advancements with cobalt catalysis have enabled highly enantioselective ring-opening reactions at room temperature. rsc.org This approach, utilizing a combination of a commercially available chiral phosphine ligand and a cobalt salt, is compatible with various functional groups and provides access to valuable enantioenriched cyclohexene (B86901) derivatives. rsc.org

Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions of racemic spiroepoxyoxindoles with alkenylboronic acids have been developed. chinesechemsoc.orgchinesechemsoc.org This stereoablative enantioconvergent transformation converts a racemic starting material into a single enantiomer of the product, a chiral homoallylic alcohol bearing a quaternary carbon stereocenter, in good yield and high enantioselectivity. chinesechemsoc.org

The desymmetrization of meso-diols has also been achieved through acylation reactions catalyzed by chiral diamines, demonstrating the broad utility of desymmetrization strategies in generating chiral building blocks. rsc.org Vanadium-catalyzed epoxidation has also been successfully employed for the desymmetrization of meso-secondary allylic and homoallylic alcohols. nih.gov

The table below provides examples of desymmetrization reactions of 1,2-diformylmetallocenes with various organoboronic acids, illustrating the scope and efficiency of this methodology.

| Entry | Metallocene Substrate | Boronic Acid | Product Yield (%) | dr | ee (%) |

| 1 | 1,2-Diformylferrocene | Phenylboronic acid | 95 | >50:1 | 98 |

| 2 | 1,2-Diformylferrocene | 4-Methoxyphenylboronic acid | 96 | >50:1 | 99 |

| 3 | 1,2-Diformylferrocene | 1-Cyclopentenylboronic acid | 92 | >50:1 | 94 |

| 4 | 1,2-Diformylruthenocene | Phenylboronic acid | 93 | >50:1 | 97 |

| Data adapted from a study on rhodium-catalyzed desymmetrization reactions. nih.govrsc.org |

Advanced Characterization Techniques in E Hexen 1 Ylboronic Acid Research

Spectroscopic Methods for Structural Assignment

Spectroscopy is fundamental to confirming the identity and stereochemistry of molecules synthesized using (E)-Hexen-1-ylboronic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal tools used for unambiguous structural assignment.

NMR spectroscopy is the most powerful method for determining the detailed structure and, crucially, the stereochemistry of organic compounds. In research involving (E)-Hexen-1-ylboronic acid, NMR is essential for verifying that the trans (E) configuration of the double bond is retained in the products.

Detailed research findings indicate that the assignment of all hydrogen and carbon atoms is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY and HSQC) experiments. uniovi.es The key indicator for the E-stereochemistry of the alkenyl chain is the coupling constant (J-value) between the two vinylic protons. A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans relationship. For instance, in the analysis of (E)-2-(Hex-1-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one, a product derived from a reaction with trans-1-hexen-1-ylboronic acid, the vinylic protons exhibit coupling constants of approximately 15.8 Hz and 15.9 Hz, confirming the retention of the E-geometry. doi.org This technique allows researchers to experimentally prove the stereochemical outcome of reactions. uniovi.esed.gov

| Technique | Purpose | Key Observation for (E)-Hexen-1-yl Derivatives | Reference |

| ¹H NMR | Determines proton environment and connectivity. | Vinylic proton coupling constant (J) > 15 Hz confirms E (trans) stereochemistry. | doi.org |

| ¹³C NMR | Identifies the carbon skeleton of the molecule. | Confirms the number and type of carbon atoms in the product. | uniovi.esdoi.org |

| COSY | Correlates coupled protons (¹H-¹H). | Establishes the connectivity between adjacent protons in the hexenyl chain. | uniovi.es |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). | Allows for unambiguous assignment of specific proton and carbon signals. | uniovi.es |

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the confident determination of a molecule's elemental formula.

In studies utilizing (E)-Hexen-1-ylboronic acid, HRMS is routinely used to confirm the identity of the synthesized products. doi.org By comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value for the expected product, researchers can verify a successful transformation. The close correlation between the found and calculated mass provides strong evidence for the product's identity.

| Product Analyte | Technique | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ | Reference |

| (E)-2-(Hex-1-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one | ESI-HRMS | 251.1405 | 251.1392 | doi.org |

Chromatographic Analysis for Reaction Monitoring and Product Purity

Chromatographic techniques are vital for monitoring the progress of chemical reactions and for assessing the purity of the isolated products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates volatile compounds in a mixture and then provides mass data for each component. In the context of reactions with (E)-Hexen-1-ylboronic acid, GC/MS is used to analyze the crude reaction mixture. uniovi.es This allows researchers to identify the products formed and to detect any side-products, such as those resulting from protodeboronation, a common competing reaction pathway with boronic acids. uniovi.es The technique is broadly applicable to the analysis of boronic acids and their derivatives, providing a clear picture of the reaction's outcome. nih.gov

| Application | Technique | Information Gained | Reference |

| Reaction Monitoring | GC/MS | Identification of desired products and side-products (e.g., from protodeboronation) in the crude reaction mixture. | uniovi.es |

| Analyte Identification | GC/MS | Provides mass spectra for individual components, aiding in their structural identification. | nih.govnih.gov |

Thin-Layer Chromatography is a simple, rapid, and indispensable tool for monitoring the progress of a chemical reaction in real-time. core.ac.ukemory.edu A small aliquot of the reaction mixture is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel, and developed in a suitable mobile phase.

In syntheses involving (E)-Hexen-1-ylboronic acid, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov The different components of the reaction mixture travel up the plate at different rates, appearing as distinct spots. By observing the disappearance of the starting material spots and the appearance of a new product spot, a chemist can determine when the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

| Reaction Product | Stationary Phase | Mobile Phase (Hexanes:Ethyl Acetate) | Rf Value | Reference |

| Product of coupling with N-tosylhydrazone | Silica Gel | 10:1 | 0.70 | uniovi.es |

| (E)-2-(Hex-1-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one | Silica Gel | 8:1 | 0.55 | doi.org |

High-Performance Liquid Chromatography is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of a final, isolated product. HPLC is widely used in the pharmaceutical industry for quality control and method development. waters.com

While specific HPLC methods for (E)-Hexen-1-ylboronic acid are not detailed in the provided context, established methods for the analysis of various boronic acids are directly applicable. waters.com These methods typically use reverse-phase columns (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile). researchgate.net By developing a separation method, one can achieve baseline resolution of the target compound from any impurities, allowing for accurate purity determination. waters.com

| Analyte Class | Column Type | Typical Mobile Phase | Purpose | Reference |

| Boronic Acids | XSelect™ Premier HSS T3 | Acetonitrile (B52724) and aqueous buffer | Separation of multiple boronic acids and purity analysis. | waters.com |

| Boronic Acids | Acquity BEH C18 | Acetonitrile and 10 mM ammonium acetate (B1210297) | High-throughput analysis and quantification. | researchgate.net |

X-ray Diffraction for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

In the context of E-Hexen-1-ylboronic acid research, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. The process involves growing a high-quality crystal from a solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed.

As of the current body of scientific literature, a complete single-crystal X-ray diffraction study for this compound, including detailed crystallographic parameters, has not been publicly reported. While some commercial suppliers note that the compound forms crystals with X-ray diffraction patterns indicative of a chair conformation, specific data from peer-reviewed research is not available. The "chair conformation" reference likely pertains to the spatial arrangement of the boronic acid group relative to the hexenyl chain, which can influence intermolecular hydrogen bonding and crystal packing.

The study of boronic acids by X-ray diffraction is a well-established field. For instance, the crystal structures of numerous aryl and alkylboronic acids have been determined, revealing common structural motifs such as the formation of hydrogen-bonded dimers or extended networks. These studies provide a foundational understanding of how boronic acids arrange themselves in the solid state, which is crucial for understanding their physical properties and reactivity.

Although specific crystallographic data for this compound is not available, a hypothetical data table based on typical values for similar small organic molecules is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₆H₁₃BO₂ |

| Formula Weight | 127.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.035 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published crystal structure for this compound is available.

The determination of the crystal structure of this compound would provide invaluable information, confirming the E-configuration of the double bond and detailing the hydrogen-bonding network established by the boronic acid functional groups. This data would be instrumental for computational modeling, understanding its reactivity in solid-state reactions, and for quality control in its synthesis and purification.

Applications in Complex Molecule Synthesis and Method Development

Modular Approaches to Substituted Heterocycles (e.g., Pyridines)

A significant application of (E)-hexen-1-ylboronic acid is in the modular synthesis of highly substituted pyridines. Pyridine (B92270) scaffolds are ubiquitous in pharmaceuticals and biologically active compounds, making the development of efficient and flexible synthetic routes a key area of research.

Researchers have developed a novel cascade reaction for synthesizing polysubstituted pyridines that employs (E)-hexen-1-ylboronic acid as a key vinylating agent. This method is based on a copper-catalyzed, N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. The reaction proceeds through a proposed sequence involving:

C–N Cross-Coupling: A mild, copper(II)-acetate catalyzed coupling between (E)-hexen-1-ylboronic acid and the N–O bond of the ketoxime derivative generates a 3-azatriene intermediate.

Electrocyclization: The resulting azatriene undergoes a 6π-electrocyclization to form a dihydropyridine (B1217469) intermediate.

Oxidation: Subsequent air oxidation of the dihydropyridine affords the final aromatic pyridine product.

This methodology is notable for its operational simplicity, broad functional group tolerance due to neutral pH conditions, and the use of readily available starting materials. rsc.orgnih.gov The reaction using (E)-hexen-1-ylboronic acid with 1,3-diphenyl-2-propen-1-one oxime O-pentafluorobenzoate successfully yielded the corresponding 2-butyl-4,6-diphenylpyridine. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| 1,3-Diphenyl-2-propen-1-one oxime O-pentafluorobenzoate | (E)-Hexen-1-ylboronic acid | 10 mol % Cu(OAc)₂ | DMF, 50°C, 1h, Air | 2-Butyl-4,6-diphenylpyridine | 86% |

Table 1: Example of Substituted Pyridine Synthesis using (E)-Hexen-1-ylboronic acid. rsc.org

Strategies for Constructing Functionalized Enynes

Conjugated enynes (containing adjacent double and triple bonds) are important structural motifs in natural products and are valuable intermediates in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a cornerstone strategy for the stereoselective synthesis of such systems, and (E)-hexen-1-ylboronic acid is an excellent substrate for this transformation. wikipedia.orgnih.gov

The general strategy involves the palladium-catalyzed cross-coupling of an alkenylboronic acid with a haloalkyne (e.g., a bromo- or iodoalkyne). organic-chemistry.org The key advantages of using alkenylboronic acids like (E)-hexen-1-ylboronic acid are the high stereochemical purity of the starting material and the retention of the double bond geometry in the final enyne product. thieme-connect.de The reaction typically requires a palladium catalyst, a base (such as sodium ethoxide or potassium carbonate), and an appropriate solvent. nih.gov While the Sonogashira coupling (coupling a terminal alkyne with a vinyl halide) is a complementary approach, the Suzuki-Miyaura reaction provides a powerful alternative, particularly when functionalized or complex haloalkynes are more readily accessible than the corresponding terminal alkynes. wikipedia.org

The general transformation is outlined below:

| Reactant 1 (General) | Reactant 2 (General) | Catalyst System (Typical) | Product (General) | Stereochemistry |

| (E)-Hexen-1-ylboronic acid | Haloalkyne (R-C≡C-X) | Pd(PPh₃)₄, Base | (E)-Alk-3-en-1-yne | Retention of (E) geometry |

Table 2: Generalized Suzuki-Miyaura Approach to Functionalized Enynes.

This method allows for the direct and stereocontrolled installation of the (E)-hexenyl moiety onto a variety of alkyne frameworks, providing access to a diverse range of functionalized enynes.

Asymmetric Construction of Chiral Scaffolds using Organoboranes

The construction of chiral molecules in an enantioselective manner is a central goal of organic synthesis. (E)-Hexen-1-ylboronic acid can participate in powerful asymmetric transformations, most notably the transition metal-catalyzed 1,4-conjugate addition to α,β-unsaturated systems. This reaction creates a new carbon-carbon bond and a stereocenter with high enantioselectivity.

Rhodium-catalyzed asymmetric 1,4-addition has emerged as a robust method for this purpose. nih.govrsc.org In this process, a chiral rhodium complex activates the organoboronic acid and mediates its addition to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitroalkene. nih.govbeilstein-journals.org The choice of the chiral ligand bound to the rhodium center is critical for inducing high levels of enantioselectivity. Chiral dienes and bisphosphines (e.g., BINAP) are commonly employed ligands. nih.govorganic-chemistry.org

The catalytic cycle is generally understood to involve three key intermediates: an alkenylrhodium species, an oxa-π-allylrhodium intermediate formed after insertion, and a hydroxorhodium complex that undergoes transmetalation with the boronic acid to regenerate the active catalyst. nih.gov While many examples in the literature focus on arylboronic acids, the methodology is well-suited for alkenylboronic acids. Research has demonstrated successful asymmetric conjugate additions using analogues like (E)-1-octenylboronic acid, confirming the viability of this approach for substrates like (E)-hexen-1-ylboronic acid. rsc.org

| Michael Acceptor | Organoboronic Acid | Catalyst System (Ligand) | Product Type | Enantiomeric Excess (ee) |

| 2-Cyclohexenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (S)-BINAP | 3-Phenylcyclohexanone | 99% |

| Chalcone (B49325) | (E)-Styrylboronic acid | O-Monoacyltartaric acid | β,γ-Unsaturated ketone | 87% |

| Nitrostyrene | Phenylboronic acid | Rh / Chiral Diene | β-Aryl nitroalkane | >99% |

Table 3: Representative Examples of Asymmetric 1,4-Additions of Organoboronic Acids. nih.govrsc.orgrsc.org

This powerful reaction allows for the asymmetric construction of chiral scaffolds where the (E)-hexenyl group is installed at the β-position relative to a carbonyl or nitro group, providing valuable intermediates for the synthesis of complex natural products and pharmaceuticals.

Emerging Research Directions in E Hexen 1 Ylboronic Acid Chemistry

Development of Novel Catalytic Systems

The classic Suzuki-Miyaura coupling, traditionally reliant on palladium catalysis, is being reimagined with the introduction of novel catalytic systems that offer improved efficiency, selectivity, and cost-effectiveness. Research involving E-hexen-1-ylboronic acid is a key part of this trend, with a significant focus on catalysts based on more abundant and less toxic first-row transition metals, especially copper.

A notable advancement is the use of copper(II) acetate (B1210297) (Cu(OAc)₂) as a catalyst in a cascade reaction to produce highly substituted pyridines. nih.gov In a probe experiment, trans-1-hexen-1-ylboronic acid was successfully coupled with 1,3-diphenyl-2-propen-1-one oxime O-pentafluorobenzoate using 10 mol % of Cu(OAc)₂ in dimethylformamide (DMF). nih.gov This reaction proceeds via a novel N-iminative cross-coupling, followed by electrocyclization and air oxidation, ultimately yielding 5-n-butyl-2,4-diphenylpyridine in 82% yield. nih.gov This copper-catalyzed approach provides a mild and modular route to complex pyridine (B92270) structures. nih.gov

Beyond simple acetates, more complex copper catalysts have also shown promise. The [Cu(OH)·TMEDA]₂Cl₂ complex (where TMEDA is tetramethylethylenediamine) has been identified as an effective catalyst for the N-vinylation of various substrates with trans-1-hexenylboronic acid. lookchem.com While stoichiometric copper(II) acetate can effect the O-vinylation of phenols, the development of catalytic systems like [Cu(OH)·TMEDA]₂Cl₂ represents a significant step forward in reducing metal waste and improving reaction efficiency. lookchem.com

Palladium-based systems also continue to evolve. For challenging Suzuki couplings involving complex molecules with multiple sensitive functional groups, specialized phosphine (B1218219) ligands are crucial. In the synthesis of a bryolog analogue, a Suzuki coupling of an aryl bromide with trans-1-hexen-1-ylboronic acid was achieved using a palladium acetate catalyst in conjunction with S-Phos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a sterically bulky and electron-rich phosphine ligand. nih.gov The development of such advanced ligands, including others like XPhos and RuPhos, has been instrumental in promoting the coupling of a wide range of heteroaryl and alkenylboronic acids under a single set of conditions. nih.gov

The exploration of other first-row transition metals like manganese, iron, and nickel for catalyzing reactions with alkenylboronic acids is also an active area of research, promising to deliver even more cost-effective and sustainable catalytic systems in the future. chinesechemsoc.org

Table 1: Novel Catalytic Systems for Reactions with this compound

| Catalyst System | Coupling Partners | Product Type | Key Features |

| 10 mol % Cu(OAc)₂ | α,β-Unsaturated Ketoxime O-pentafluorobenzoate | Substituted Pyridine | Mild, modular cascade reaction, air as oxidant. nih.gov |

| Pd(OAc)₂ / S-Phos | Aryl Bromide | Vinylated Bryolog Analogue | High functional group tolerance in complex molecules. nih.gov |

| [Cu(OH)·TMEDA]₂Cl₂ | NH-containing substrates | N-vinylated compounds | Effective catalytic N-vinylation under mild conditions. lookchem.com |

Exploration of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, and research involving this compound is no exception. Efforts are focused on reducing waste, avoiding hazardous materials, and improving energy efficiency.

A significant stride towards greener cross-coupling reactions is the development of visible-light-mediated, metal-free protocols. These systems can replace traditional transition-metal catalysts, which are often toxic and difficult to remove from the final products. researchgate.net One such method achieves the alkyl Suzuki-Miyaura coupling of alkyl halides with alkenylboronic acids or their esters under visible light, completely avoiding transition metals. researchgate.net This approach addresses the challenge of metal residue, a significant concern in medicinal chemistry. researchgate.net

Even within metal-catalyzed reactions, greener approaches are being developed. A copper-catalyzed five-step cascade reaction for synthesizing tetrahydrocarbazol-1-ones from alkenylboronic acids exemplifies this trend. rsc.org A key sustainable feature of this protocol is the purification process, which involves simple extraction, washing, and recrystallization, thereby avoiding the need for silica (B1680970) gel column chromatography, a major source of solvent and material waste in organic synthesis. rsc.org

The synthesis of this compound itself is also a target for green innovation. While traditional methods may involve reagents like dichloroborane–dioxane complexes, which require careful handling, research into alternative, safer, and more environmentally benign hydroboration reagents is ongoing. chinesechemsoc.org The use of catalysts based on earth-abundant and low-toxicity metals like copper and iron, instead of precious metals like palladium, is another key aspect of sustainable chemistry being actively explored for reactions involving alkenylboronic acids. chinesechemsoc.orgrsc.org Furthermore, the development of protocols that proceed in environmentally friendly solvents, such as ethanol (B145695) or even water, or under solvent-free conditions, represents a major goal in this area. rsc.org

Table 2: Comparison of Synthetic Protocols

| Protocol | Catalyst | Key Green Chemistry Principle |

| Visible Light-Mediated Coupling | Metal-Free | Avoids toxic transition metal catalysts. researchgate.net |

| Copper-Catalyzed Cascade | Copper | Avoids chromatographic purification, reducing solvent waste. rsc.org |

| Chan-Lam Coupling | Cu(I)-NHC complex | Base-free conditions, low catalyst loading in air. rsc.org |

Q & A

Q. What statistical approaches are recommended for analyzing kinetic data in reactions involving This compound?

- Methodological Answer : Non-linear regression fits time-dependent concentration data to pseudo-first-order or Michaelis-Menten models. Use Akaike information criterion (AIC) to compare mechanistic hypotheses. Report confidence intervals for rate constants to quantify uncertainty .

Key Considerations for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.